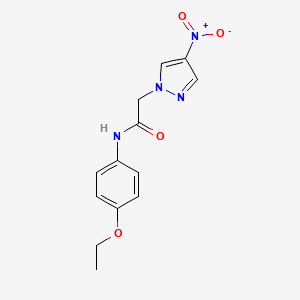
N-(4-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as ENPA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. ENPA is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Applications De Recherche Scientifique
ENPA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, ENPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for use in chemotherapy. In neuroscience, ENPA has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. In immunology, ENPA has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of ENPA is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. In cancer cells, ENPA has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In the brain, ENPA has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. In the immune system, ENPA has been shown to inhibit the production of pro-inflammatory cytokines by modulating the activity of NF-κB and other transcription factors.
Biochemical and Physiological Effects:
ENPA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of GABA receptor activity, and the inhibition of pro-inflammatory cytokine production. In addition, ENPA has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
ENPA has several advantages for use in laboratory experiments, including its ability to inhibit cancer cell growth, modulate GABA receptor activity, and inhibit pro-inflammatory cytokine production. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on ENPA, including further studies on its mechanism of action, its potential use in combination with other drugs for cancer treatment, and its potential use in the treatment of neurological and inflammatory diseases. Additionally, further studies are needed to assess the potential toxicity of ENPA and to identify any potential side effects. Overall, ENPA is a promising candidate for use in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of ENPA involves the reaction of 4-ethoxyaniline with ethyl 4,4,4-trifluoroacetoacetate to form 4-ethoxyphenyl-3,3,3-trifluoro-2-oxopropanoate. This intermediate is then reacted with hydrazine hydrate and 4-nitro-1H-pyrazole to give the final product, ENPA.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-2-21-12-5-3-10(4-6-12)15-13(18)9-16-8-11(7-14-16)17(19)20/h3-8H,2,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMACXMNYUHFWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5141724.png)


![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)


![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)

![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)


![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)